Physiochemical Characteristics of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine: A Technical Guide for Preclinical Development
Physiochemical Characteristics of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine: A Technical Guide for Preclinical Development
Executive Summary & Structural Anatomy
Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a structurally versatile aliphatic 1,2-diamine that presents a unique profile for medicinal chemistry and drug development. Instead of a rigid aromatic core, this molecule utilizes a flexible pentyl chain backbone substituted with two distinct functional groups: a secondary ethylamine at the C1 position and a tertiary thiomorpholine ring at the C2 position.
This specific arrangement creates a highly tunable physicochemical profile. The pentyl chain drives lipid membrane permeability, the secondary amine provides strong hydrogen bonding capabilities, and the thiomorpholine ring acts as a specialized bioisostere that introduces unique metabolic oxidation states[1]. Understanding the interplay between these domains is critical for optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.
Core Physicochemical Profiling
To predict the behavior of this compound in biological systems, we must first quantify its foundational properties. The data below synthesizes the structural contributions of the molecule's distinct domains.
Table 1: Predicted Physicochemical Properties
| Property | Value / Description | Mechanistic Implication |
| Molecular Weight | 216.39 g/mol | Highly optimal for oral bioavailability, falling well within Lipinski's Rule of 5. |
| pKa1 (Secondary Amine) | ~10.2 | Highly protonated at physiological pH (7.4), acting as the primary driver for aqueous solubility[2]. |
| pKa2 (Thiomorpholine) | ~6.5 | Largely neutral at pH 7.4; its basicity is suppressed by the adjacent protonated amine[3]. |
| LogP (Neutral Form) | ~2.8 | Excellent intrinsic lipid bilayer partitioning due to the aliphatic pentyl chain. |
| LogD (pH 7.4) | ~0.5 to 1.0 | Balanced amphiphilicity resulting from the monocationic state at physiological pH. |
| Topological Polar Surface Area | 24.3 Ų | Highly favorable for crossing the blood-brain barrier (BBB) and cellular membranes. |
Acid-Base Equilibria: The Vicinal Diamine Effect
As an Application Scientist, I must emphasize that the ionization of 1,2-diamines cannot be treated as isolated events. While a standard secondary amine typically exhibits a pKa around 10–11[2] and an isolated thiomorpholine ring has a pKa of ~9.0[3], their vicinal (adjacent) placement on the pentyl chain fundamentally alters their behavior.
When the more basic secondary ethylamine protonates at physiological pH, it places a localized positive charge at the C1 position. This creates a powerful electron-withdrawing inductive effect (-I) that pulls electron density away from the adjacent C2 thiomorpholine nitrogen. Consequently, the pKa of the thiomorpholine ring drops drastically to approximately 6.5. This causality dictates that at pH 7.4, the molecule exists almost exclusively as a monocation , preventing the severe permeability penalties usually associated with dicationic species.
Metabolic Stability and Oxidation Responsiveness
The defining feature of the thiomorpholine ring is its sulfur atom, which serves as a well-documented metabolic "soft spot." Unlike the oxygen atom in a standard morpholine ring, the sulfur atom is highly susceptible to S-oxidation. This process is primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes and localized Reactive Oxygen Species (ROS)[4].
CYP450-mediated S-oxidation pathway of the thiomorpholine ring.
This metabolic pathway transforms the lipophilic thioether into a highly polar sulfoxide (thiomorpholine 1-oxide), and eventually a sulfone (thiomorpholine 1,1-dioxide). In drug design, this reactivity is leveraged in two distinct ways:
-
Clearance Mechanism: Rapid S-oxidation can serve as a designed clearance pathway to prevent systemic accumulation and reduce half-life[4].
-
ROS-Responsive Targeting: Because the oxidation drastically lowers the LogP of the molecule, it can be used to design "smart" compounds that easily penetrate tissues in their lipophilic state, but become highly polar—and thus physically trapped—when they encounter the ROS-rich environments of inflamed tissues or tumors.
Self-Validating Experimental Protocols
To rigorously characterize the physicochemical and metabolic profile of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, the following field-proven workflows must be implemented. These protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Potentiometric Determination of Multiphasic pKa
Causality for Protocol Choice: Because the neutral free-base form of this compound (at high pH) is highly lipophilic (LogP ~2.8), it is prone to micro-precipitation in purely aqueous buffers, which skews titration curves. To prevent this, we utilize the Yasuda-Shedlovsky extrapolation method , employing a methanol/water cosolvent system to maintain solubility across all ionization states.
Step-by-step potentiometric workflow for multiphasic pKa determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2.5 mg of the compound in 10 mL of a 30% methanol/water mixture to ensure complete dissolution of the neutral species.
-
Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl. This forces both the secondary and tertiary amines into their fully protonated (dicationic) states.
-
Titration: Titrate the solution with standardized 0.1 M NaOH at a constant temperature of 25°C. Critical Control: This must be performed under a continuous argon purge to prevent atmospheric CO₂ from forming carbonic acid in the solution, which would falsely alter the pH readings.
-
Data Acquisition: Record the pH versus titrant volume. The first derivative of the curve will reveal two distinct inflection points corresponding to pKa1 and pKa2.
-
Extrapolation (Self-Validation): Repeat the titration at 40% and 50% methanol concentrations. Plot the apparent pKa values against the dielectric constant of the respective solvent mixtures, and extrapolate the linear regression to 0% organic modifier to yield the true aqueous pKa.
Protocol 2: In Vitro CYP450 S-Oxidation Assay (LC-MS/MS)
Causality for Protocol Choice: To definitively quantify the metabolic liability of the thiomorpholine sulfur, we must monitor the exact mass shift associated with the addition of an oxygen atom (+16 Da) using Human Liver Microsomes (HLMs)[4].
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 mL reaction mixture containing 1 μM of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, 0.5 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes). Control: Run a parallel sample without NADPH to validate that the oxidation is enzymatically driven and not a result of buffer autoxidation.
-
Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 100 μL aliquots. Immediately quench the enzymatic activity by adding 300 μL of ice-cold acetonitrile spiked with an internal standard (e.g., 50 nM verapamil) to normalize extraction recovery.
-
Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Inject the clarified supernatant onto a C18 reverse-phase column. Monitor the parent mass transition (m/z 217.1 → fragment) and the sulfoxide metabolite transition (m/z 233.1 → fragment) in positive electrospray ionization (ESI+) mode. The emergence of the +16 Da peak over time provides kinetic validation of S-oxidation.
References
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL:[Link]
-
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. PubMed (NIH). URL:[Link]
-
Thiomorpholine | C4H9NS | CID 67164. PubChem (NIH). URL:[Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
